N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-12-18(23(22-13)10-11-24)21-20(25)19-14-6-2-4-8-16(14)26-17-9-5-3-7-15(17)19/h2-9,12,19,24H,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPHIRVPIZBOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the xanthene core. The pyrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The xanthene core is often prepared via Friedel-Crafts alkylation or acylation reactions.
Once the core structures are prepared, they are coupled through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and in-line purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers, esters, or sulfonates.
Scientific Research Applications
N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and xanthene core can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide can be compared with other compounds that have similar structural features:
N-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxamide: Lacks the xanthene core, which may affect its fluorescence properties.
9H-xanthene-9-carboxamide: Lacks the pyrazole ring, which may influence its biological activity.
N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in the combination of the pyrazole ring and xanthene core, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen and carbon atoms.
- Mass Spectrometry (MS) : Used to determine the molecular weight and composition.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Biological Activity
The biological activity of this compound has been evaluated in several studies, revealing its potential as an anticancer agent, anti-inflammatory compound, and inhibitor of specific enzymes.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in A549 lung cancer cells, with IC50 values reported around 10 µM.
Anti-inflammatory Properties
In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it shows inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Lung Cancer Cells : A549 cells treated with varying concentrations of the compound exhibited a significant reduction in proliferation rates, confirming its potential as an anticancer agent.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers in serum samples.
- Enzyme Activity Assay : In vitro assays demonstrated that the compound effectively inhibited COX enzymes, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 10 µM | Induction of apoptosis |
| Anti-inflammatory | Murine model | Not specified | Inhibition of cytokine release |
| Enzyme inhibition | COX enzymes | Comparable to NSAIDs | Competitive inhibition |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide?
Answer:
The compound can be synthesized via a two-step approach:
Pyrazole Core Functionalization : Introduce the 2-hydroxyethyl group to the pyrazole ring using alkylation or nucleophilic substitution. For example, reacting 3-methyl-1H-pyrazol-5-amine with 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) .
Carboxamide Coupling : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to conjugate the pyrazole intermediate with 9H-xanthene-9-carboxylic acid. This method is validated for structurally analogous pyrazole carboxamides, ensuring high yields and purity .
Key Validation : Monitor reaction progress via TLC and confirm the final product using ¹H NMR (e.g., pyrazole proton signals at δ 6.2–6.8 ppm) and mass spectrometry (expected [M+H]⁺ ~420–430 Da) .
Basic: How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign signals by comparing with structurally related pyrazole-xanthene hybrids. For example:
- Xanthene protons (e.g., aromatic protons at δ 6.8–8.2 ppm; bridgehead protons at δ 4.5–5.5 ppm).
- Pyrazole protons (e.g., C5 proton at δ 6.2–6.5 ppm; hydroxyethyl group protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., exact mass ~423.15 g/mol) and detect fragmentation patterns (e.g., loss of hydroxyethyl group or xanthene ring cleavage) .
Note : Deuterated DMSO or CDCl₃ are suitable solvents for NMR analysis, depending on solubility .
Basic: What strategies ensure the compound’s stability during storage and experimental use?
Answer:
- Thermal Stability : Perform DSC/TGA to determine decomposition temperatures (expected >150°C based on analogs like 5j in ) .
- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 2–9). For analogs, solubility in DMSO is typically >10 mg/mL .
- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxyethyl group or xanthene ring .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Variable Substituents :
- Biological Assays : Evaluate analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., apoptosis in cancer lines) using methods from .
Validation : Use HPLC (≥95% purity) and dose-response curves (IC₅₀ values) to correlate structural changes with activity .
Advanced: How should conflicting bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Orthogonal Assays : Confirm in vitro activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsomes) and bioavailability to explain discrepancies. For example, poor solubility or rapid clearance may reduce in vivo efficacy .
- Data Normalization : Use internal controls (e.g., reference compounds like doxorubicin) and statistical validation (e.g., ANOVA with p < 0.05) .
Advanced: What computational approaches are suitable for predicting target binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., ’s monoclinic P21/c system) to model interactions .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Key interactions may include hydrogen bonds with the hydroxyethyl group and π-π stacking of the xanthene ring .
- ADMET Prediction : Employ SwissADME or ADMETLab to optimize logP (target ~3.5) and BBB permeability .
Advanced: How can regioselectivity challenges during pyrazole functionalization be addressed?
Answer:
- Directing Groups : Install a temporary protecting group (e.g., SEM or Boc) at the pyrazole N1 position to direct alkylation to C5 .
- Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands) for selective functionalization, as demonstrated in for arylpyrazole systems .
- Kinetic Control : Optimize reaction temperature and solvent polarity (e.g., DMF at 80°C vs. THF at 25°C) to favor desired regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
